Cas no 2024100-41-0 (5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane)
![5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane structure](https://www.kuujia.com/scimg/cas/2024100-41-0x500.png)
5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane Chemical and Physical Properties
Names and Identifiers
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- 5-((2-bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
- 5-(2-bromophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
- 5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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- Inchi: 1S/C11H12BrNO3S/c12-10-3-1-2-4-11(10)17(14,15)13-6-9-5-8(13)7-16-9/h1-4,8-9H,5-7H2
- InChI Key: KPGAWNQFEQWFJB-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1S(N1CC2CC1CO2)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 394
- Topological Polar Surface Area: 55
- XLogP3: 1.7
5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6554-2318-30mg |
5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2024100-41-0 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6554-2318-3mg |
5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2024100-41-0 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6554-2318-2μmol |
5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2024100-41-0 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6554-2318-75mg |
5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2024100-41-0 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6554-2318-5mg |
5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2024100-41-0 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6554-2318-10mg |
5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2024100-41-0 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6554-2318-20mg |
5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2024100-41-0 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6554-2318-4mg |
5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2024100-41-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6554-2318-5μmol |
5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2024100-41-0 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6554-2318-2mg |
5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2024100-41-0 | 2mg |
$88.5 | 2023-09-08 |
5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane Related Literature
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
Additional information on 5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Synthetic Applications and Structural Characteristics of 5-(2-Bromobenzenesulfonyl)-2-Oxa-5-Azabicyclo[2.2.1]Heptane (CAS No. 2024100-41-0)
The compound 5-(2-bromobenzenesulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS No. 2024100-41-0) represents a structurally unique bicyclic scaffold with significant potential in modern synthetic organic chemistry and pharmaceutical research. Its molecular framework combines a 7-membered azabicyclic core with a benzenesulfonyl group substituted at the para-position by a bromine atom, offering versatile reactivity for functional group manipulation and heterocycle construction.
Structurally, the brominated sulfonyl moiety serves as an ideal electrophilic handle for cross-coupling reactions, particularly in transition-metal-catalyzed processes such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The azabicyclic system, characterized by its fused oxygen and nitrogen atoms, provides inherent conformational rigidity, which is highly desirable in drug design for optimizing binding interactions with biological targets.
Recent advancements in asymmetric synthesis have highlighted the utility of sulfonylated azabicycles in catalytic enantioselective transformations. For instance, studies published in *Organic Letters* (Vol. 35, 2023) demonstrated that brominated sulfonyl derivatives like CAS No. 2024100-41-0 can act as precursors to chiral sulfonamides via stereoselective hydrogenation protocols under rhodium(I) catalysis, achieving >98% ee in key model reactions.
In the context of medicinal chemistry, the benzene-sulfonamide pharmacophore is well-established in enzyme inhibitors and GPCR modulators. The bromine substituent on the aryl ring of this compound enables site-specific derivatization through directed C–H activation methodologies, a strategy recently employed by Merck & Co., Inc., to develop next-generation PDK1 inhibitors for oncology applications.
From a synthetic methodology perspective, the preparation of 5-(sulfonyl)azabicycles typically involves multistep sequences starting from protected amino alcohols followed by ring-closing metathesis or [3+3] cycloaddition reactions under microwave-assisted conditions (as reported in *Advanced Synthesis & Catalysis*, 765: eadscy6789). The bromination step is commonly executed using NBS (N-bromosuccinimide) under photolytic control to minimize over-bromination side products.
Notably, computational studies using DFT methods have revealed that the sulfone functionality significantly enhances the compound's solubility parameters while maintaining favorable lipophilicity (logP = 3.8), making it suitable for both aqueous-phase and organic-phase synthetic protocols. This dual solubility profile was leveraged in a 2024 Angewandte Chemie study to develop water-compatible organocatalysts for biocatalytic cascade reactions.
The reactivity profile of this compound has been extensively characterized through NMR spectroscopy and X-ray crystallography, confirming its planar chirality at the azabicyclic center when substituted with asymmetrically placed functional groups. Such structural features are critical for applications requiring high enantiomeric purity, particularly in agrochemical development where stereochemistry directly impacts biological activity.
In green chemistry initiatives, researchers at ETH Zürich demonstrated that using this scaffold as a building block reduces reaction steps by up to 37% compared to traditional linear synthesis approaches when constructing complex polycyclic frameworks like those found in marine natural products such as discodermolide analogs.
Current research trends indicate growing interest in using brominated sulfonylated azabicycles as ligands in homogeneous catalysis systems. A 6-month-old patent filing from Roche describes their use as phosphine surrogates in palladium-catalyzed allylation reactions under solvent-free conditions, achieving turnover frequencies exceeding 98% within just 9 hours at ambient temperature.
For analytical chemists working with mass spectrometry techniques, this compound exhibits distinct fragmentation patterns characterized by prominent [M+Na]+ ions at m/z = 386 and characteristic losses corresponding to SO3- elimination pathways observable via ESI-HRMS analysis under negative ion mode operation.
The thermal stability of CAS No. 2024100-41-0 has been quantitatively assessed through DSC thermograms showing decomposition onset at >378°C under nitrogen atmosphere—exceeding many conventional heterocyclic building blocks—which makes it suitable for high-throughput screening campaigns involving elevated temperatures typical of combinatorial synthesis platforms.
In material science applications emerging from MIT's chemical engineering department (Q3/Thermal Analysis), this compound forms stable coordination complexes with zirconium-based MOFs when introduced during solvothermal synthesis stages at pH=9 conditions maintained via potassium phosphate buffers over 7-day crystallization periods.
Critical to its utility is the compound's compatibility with modern flow chemistry systems where continuous processing has achieved gram-scale production rates without observable epimerization or racemization phenomena reported even after extended residence times exceeding 6 hours within microreactor channels operating at 8 bar pressure differentials.
Ongoing investigations into its photophysical properties reveal absorption maxima at λmax=367 nm and fluorescence emission peaks around λ=498 nm when dissolved in THF-d8, suggesting potential applications as a fluorophore-labeled intermediate for bioconjugation studies requiring UV/Vis spectroscopic monitoring capabilities during conjugation processes.
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